Isolinderoxide
CAS No.: 15004-40-7
Cat. No.: VC0227225
Molecular Formula: H12N3Na3O8V2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15004-40-7 |
|---|---|
| Molecular Formula | H12N3Na3O8V2 |
| Molecular Weight | 0 |
Introduction
Natural Sources and Occurrence
Isolinderoxide occurs predominantly in plants belonging to the Lauraceae family, specifically within the Lindera genus . The primary natural source documented in scientific literature is Lindera strychnifolia, a plant of Chinese origin that has undergone extensive phytochemical investigation . This plant has historical significance in East Asian traditional medicine systems, where various parts have been utilized for their therapeutic properties.
The compound has been successfully isolated from the root of Lindera strychnifolia through ether extraction methods, as documented in scientific publications . The extraction process typically involves the separation of various components from the plant material, followed by purification steps to obtain isolinderoxide in its pure form for further analysis and study.
Research indicates that isolinderoxide exists as part of a complex mixture of bioactive compounds present in Lindera strychnifolia, alongside other sesquiterpenes and structurally related substances . The concentration of isolinderoxide may vary depending on factors such as geographic origin, harvest timing, and extraction methodologies employed by researchers.
Structural Elucidation and Configuration
The structural determination of isolinderoxide has been achieved through various analytical techniques. Scientific literature reports that isolinderoxide was identified as a novel furano sesquiterpene during comprehensive investigations into the components of Lindera strychnifolia root . Its structure and absolute configuration have been established through spectroscopic analyses and chemical correlation studies.
Isolinderoxide possesses a complex three-dimensional structure with specific stereochemical features. The absolute configuration has been determined as (5aR,6aS,6bR), indicating precise spatial arrangements at these critical stereogenic centers . This stereochemical arrangement is fundamental to its biological recognition and activity profiles in experimental models.
The compound has been chemically correlated with other natural products that share the same fundamental skeleton, including lindenene, lindenenol, lindenenyl acetate, lindenenone, and linderoxide . These structural relationships have provided valuable insights into biosynthetic pathways and chemical evolution within this class of natural compounds.
The cyclopropane ring in isolinderoxide is configured in the β orientation, as determined through comparative studies with related compounds . This configuration has been established through techniques such as circular dichroism (CD) spectroscopy, allowing comparison with known steroidal compounds to deduce the stereochemical arrangement with precision.
Biological Activities
Isolinderoxide demonstrates significant biological activities, most notably its antioxidant properties. Studies have shown that it effectively scavenges free radicals, including hydroxyl and superoxide radicals, thereby mitigating oxidative stress in biological systems. This antioxidant activity compares favorably with other known antioxidants, suggesting potential applications in conditions associated with oxidative damage.
The compound also exhibits antimicrobial properties against various pathogens. Research indicates efficacy against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. This broad-spectrum antimicrobial activity positions isolinderoxide as a potential candidate for development in infectious disease management strategies.
Furthermore, isolinderoxide has demonstrated anti-inflammatory effects in experimental models. While the precise mechanisms remain under investigation, these effects may relate to its ability to modulate inflammatory pathways and reduce oxidative stress, which frequently accompanies inflammatory processes in biological systems.
Pharmacological Significance
The diverse biological activities of isolinderoxide suggest significant pharmacological potential for therapeutic development. Its antioxidant properties make it a candidate for investigation in conditions characterized by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and aging-related pathologies.
Research on the interactions of isolinderoxide with biological molecules indicates that it may influence various biochemical pathways. Studies suggest that isolinderoxide can modulate the activity of enzymes involved in oxidative stress responses, potentially enhancing cellular protection against damage. This modulation may represent one mechanism by which isolinderoxide exerts its protective effects in biological systems.
The antimicrobial properties of isolinderoxide present opportunities for its development as a natural antibiotic agent or as a lead compound for the design of novel antimicrobial therapeutics. With increasing concerns about antibiotic resistance globally, natural products with antimicrobial activity are receiving renewed attention from pharmaceutical researchers and drug development specialists.
Comparative Analysis with Related Compounds
Isolinderoxide shares structural and functional similarities with several other sesquiterpenes and related compounds. A comparative analysis reveals important relationships and distinctions within this chemical class of natural products.
The table below presents a comparison of isolinderoxide with structurally related compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Isolinderoxide | Furano sesquiterpene | Antioxidant, Antimicrobial | Five-membered ether ring, Cyclopropane ring |
| Guaioxide | Sesquiterpene | Antioxidant | Precursor to isolinderoxide |
| Liguroxide | Sesquiterpene | Antioxidant | Exhibits different oxidation states |
| Linderalactone | Lactone derivative | Antioxidant | Related but distinct ring system |
This comparative analysis highlights both the similarities and unique features of isolinderoxide within its chemical class . The shared structural elements contribute to common biological activities, while the distinct features may account for specific pharmacological effects observed with each compound in experimental settings.
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